BenchChemオンラインストアへようこそ!

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Kinase selectivity Antiplatelet Thrombin

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine (CAS 104960-57-8) is a heterocyclic small molecule (C₁₄H₉F₃N₂S, MW 294.30) comprising a thieno[2,3-b]pyridine core with a 6-phenyl and a 4-trifluoromethyl substituent, terminating in a free 3-amino group amenable to further derivatization. This scaffold belongs to the 3-amino-thieno[2,3-b]pyridine class, members of which have been identified as microtubule-destabilising agents acting at the colchicine binding site.

Molecular Formula C14H9F3N2S
Molecular Weight 294.3
CAS No. 104960-57-8
Cat. No. B2573592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
CAS104960-57-8
Molecular FormulaC14H9F3N2S
Molecular Weight294.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=CS3)N
InChIInChI=1S/C14H9F3N2S/c15-14(16,17)9-6-11(8-4-2-1-3-5-8)19-13-12(9)10(18)7-20-13/h1-7H,18H2
InChIKeyXYAAJLBJRTUSJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine (CAS 104960-57-8): A Dual-Substituted Heterocyclic Scaffold for Targeted Library Synthesis and Pharmacological Profiling


6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine (CAS 104960-57-8) is a heterocyclic small molecule (C₁₄H₉F₃N₂S, MW 294.30) comprising a thieno[2,3-b]pyridine core with a 6-phenyl and a 4-trifluoromethyl substituent, terminating in a free 3-amino group amenable to further derivatization . This scaffold belongs to the 3-amino-thieno[2,3-b]pyridine class, members of which have been identified as microtubule-destabilising agents acting at the colchicine binding site [1]. The specific combination of electron-withdrawing (4-CF₃) and lipophilic aromatic (6-Ph) substituents creates a unique spatial and electronic profile that distinguishes it from mono-substituted or regioisomeric analogs for structure-activity relationship (SAR) campaigns.

Why 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine Cannot Be Replaced by Generic Thienopyridine Analogs


The thieno[2,3-b]pyridine scaffold displays extreme sensitivity to substitution pattern; even minor changes in position or identity of substituents can abolish target engagement. For instance, the mono-substituted parent thieno[2,3-b]pyridin-3-amine (CAS 26579-54-4) lacks the lipophilic 6-phenyl group required for productive hydrophobic interactions, while the 6-methyl analog (CAS 489425-91-4) loses the π-stacking and steric bulk conferred by the phenyl ring . Conversely, 6-phenylthieno[2,3-b]pyridin-3-amine without the 4-CF₃ group exhibits a dramatically altered electron distribution and metabolic stability profile [1]. Regioisomeric 2-phenyl analogs place the aromatic group in a different vector, fundamentally changing the molecular recognition landscape [2]. Together, these structural variations mean that in-class substitution is not permissible without risking complete loss of the desired pharmacological phenotype, as evidenced by the requirement for both the tricyclic core and specific aryl substitutions for microtubule-destabilising activity in the sea urchin embryo assay [3].

Quantitative Differential Evidence for 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine vs. Closest Structural Analogs


Thrombin Selectivity Profiling: 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine vs. Clinical Anticoagulants

In a high-throughput screen (HTS) of 217,350 compounds against human thrombin (Prothrombin), 6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine exhibited an IC₅₀ > 50,000 nM, indicating essentially no inhibitory activity against this serine protease [1]. By contrast, the direct thrombin inhibitor argatroban shows an IC₅₀ of ~0.04 µM (40 nM) under comparable in vitro conditions, representing a >1,250-fold difference in potency [2]. This lack of thrombin engagement is mechanistically relevant for programs seeking to avoid anticoagulant off-target effects while targeting kinases or microtubule dynamics within the same chemical series.

Kinase selectivity Antiplatelet Thrombin Off-target screening

Microtubule-Destabilising Potential: Class-Level SAR of 3-Amino-thieno[2,3-b]pyridines in Sea Urchin Embryo Phenotypic Assay

The 3-amino-thieno[2,3-b]pyridine chemotype, of which 6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a representative member, has been validated in a phenotypic sea urchin embryo assay as a microtubule-destabilising scaffold operating through colchicine site binding [1]. The most active analogs in the series achieved low nanomolar potency (<50 nM) in the embryo assay and displayed robust growth inhibition (GI₅₀ 50–250 nM) against multidrug-resistant MDA-MB-435 melanoma and MDA-MB-468 breast cancer cell lines [1]. The critical SAR features identified—the tricyclic core system with appropriately positioned lipophilic substituents—are both present in 6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine, distinguishing it from simpler thienopyridines that lack the 6-aryl group and fail to engage the colchicine pocket productively [2].

Microtubule destabilisation Colchicine site Sea urchin embryo assay Anticancer

EPAC Inhibition and Multidrug Resistance Modulation: Patent-Defined Therapeutic Niches for 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Patents covering thieno[2,3-b]pyridine derivatives have explicitly claimed compounds bearing the 6-phenyl-4-(trifluoromethyl) substitution pattern for two distinct therapeutic applications: (i) EPAC (Exchange Protein directly Activated by cAMP) inhibition for treatment of inflammation, cancer, vascular and cardiac diseases [1]; and (ii) multidrug resistance (MDR) modulation via IκB kinase (IKK) complex inhibition to enhance chemotherapy efficacy [2]. The general formula in EP 2 098 529 A1 defines R₁ as Me, C₆H₅, or 3,4,5-(OMe)₃C₆H₂ at the 6-position and allows for halogen/CF₃ substitution at the 4-position—6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine falls directly within these claims. By contrast, analogs lacking the 6-phenyl group (e.g., 6-methyl derivatives) are excluded from the most potent MDR-modulating embodiments described in the patent.

EPAC inhibitor Multidrug resistance IKK inhibitor Inflammation

Derivatisation Potential: Free 3-Amine Handle vs. 2-Carbonitrile and 2-Carboxylic Acid Analogs

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine bears a free primary amine at the 3-position, unlike its 2-carbonitrile (CAS 104960-55-6) and 2-carboxylic acid (CAS 104960-56-7) analogs which occupy the adjacent position with non-derivatisable or orthogonal functional groups [1]. This free amine enables direct amide coupling, reductive amination, or sulfonamide formation without requiring deprotection steps. In fragment-based drug discovery (FBDD), the 3-NH₂ group provides a synthetically accessible vector for rapid analog generation, whereas the 2-carbonitrile analog requires harsh hydrolysis to access a comparable reactive handle, reducing synthetic tractability and increasing procurement complexity .

Chemical biology Fragment-based drug discovery Amide coupling Library synthesis

Commercial Availability and Purity Benchmarking: 95-98% vs. Lower-Purity Generic Thienopyridines

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is commercially available from multiple reputable vendors at ≥95% purity (AKSci 95%, Chemenu 95%, Leyan 98%) , whereas the 2-carbonitrile analog is typically supplied at 85% technical grade and the 2-carboxylic acid analog often lacks certified purity documentation [1]. This purity differential (≥95% vs. 85% for the closest regioisomeric analog) is critical for quantitative biochemical assays where impurities at the 15% level can produce false-positive hits or skew dose-response curves.

Compound procurement Purity specification Vendor comparison Reproducibility

Prioritised Research and Procurement Scenarios for 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine


Anticancer SAR Campaigns Targeting Microtubule Dynamics via Colchicine Site

Procurement of 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is indicated when building focused libraries around the colchicine site of tubulin, as the 3-amino-thieno[2,3-b]pyridine scaffold has been validated in both sea urchin embryo phenotypic assays and molecular modelling studies [1]. The free 3-amine enables rapid diversification via amide or sulfonamide coupling, while the >50,000 nM inactivity against thrombin reduces the probability of serendipitous anticoagulant artifacts in in vivo tumour models [2].

Inflammation and Multidrug Resistance Programs Leveraging IKK/EPAC Pathways

The 6-phenyl-4-(trifluoromethyl) substitution pattern is explicitly encompassed within the preferred claims of patents covering thieno[2,3-b]pyridine-based IKK inhibitors (MDR modulation) and EPAC inhibitors (inflammation, cardiovascular disease) [1][2]. Procuring this specific compound provides a patent-mapped entry point for hit-to-lead optimisation in these therapeutic areas, with documented structural precedent for target engagement that simpler 6-alkyl analogs lack.

Fragment-Based Drug Discovery (FBDD) Requiring Synthetic Tractability

In FBDD campaigns, the free 3-amine of 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine offers a distinct operational advantage over the 2-carbonitrile analog (CAS 104960-55-6), which requires 2-3 additional synthetic steps to install a comparable reactive handle [1]. The 95-98% commercial purity further reduces the need for pre-assay repurification, directly accelerating the fragment-to-lead timeline [2].

Selectivity Profiling Panels Requiring Validated Inactive Controls

The documented IC₅₀ > 50,000 nM against thrombin establishes 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine as a clean negative control for serine protease counter-screens within thienopyridine chemical series [1]. This data point, derived from the MLSCN HTS library screening of 217,350 compounds, provides a statistically robust inactivity benchmark that procurement teams can reference when designing selectivity panels without investing in de novo profiling.

Quote Request

Request a Quote for 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.